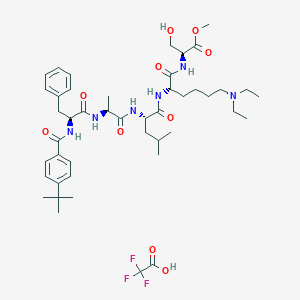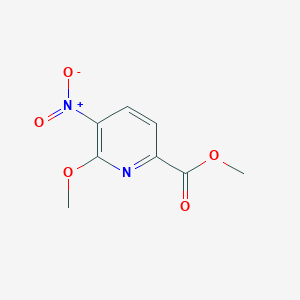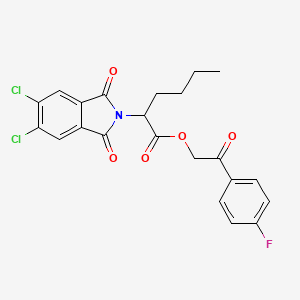
Bz(4-tBu)-Phe-Ala-Leu-Lys(Et2)-Ser-OMe.TFA
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound Bz(4-tert-butyl)-Phe-Ala-Leu-Lys(diethyl)-Ser-methyl ester trifluoroacetate is a synthetic peptide derivative. It is characterized by the presence of a benzyl group substituted with a tert-butyl group, phenylalanine, alanine, leucine, lysine with diethyl substitution, serine, and a methyl ester group. The trifluoroacetate salt form is often used to enhance the compound’s stability and solubility.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Bz(4-tert-butyl)-Phe-Ala-Leu-Lys(diethyl)-Ser-methyl ester trifluoroacetate typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling Reactions: Each amino acid is coupled to the growing peptide chain using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Deprotection Steps: Protecting groups on the amino acids are removed using trifluoroacetic acid (TFA) to expose reactive sites for subsequent coupling.
Cleavage from Resin: The completed peptide is cleaved from the resin using a cleavage cocktail containing TFA, water, and scavengers like triisopropylsilane (TIS).
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often employed to ensure precision and efficiency. The use of high-performance liquid chromatography (HPLC) is common for purification, ensuring the final product’s purity and quality.
化学反応の分析
Types of Reactions
Bz(4-tert-butyl)-Phe-Ala-Leu-Lys(diethyl)-Ser-methyl ester trifluoroacetate: can undergo various chemical reactions, including:
Oxidation: The peptide can be oxidized using reagents like hydrogen peroxide or iodine, particularly affecting the serine residue.
Reduction: Reduction reactions can be performed using agents like dithiothreitol (DTT) to reduce disulfide bonds if present.
Substitution: Nucleophilic substitution reactions can occur at the lysine residue, where the diethyl groups can be replaced with other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, iodine, and other oxidizing agents.
Reduction: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Oxidized serine residues, potentially forming sulfoxides or sulfones.
Reduction: Reduced disulfide bonds, leading to free thiol groups.
Substitution: Modified lysine residues with new substituents.
科学的研究の応用
Bz(4-tert-butyl)-Phe-Ala-Leu-Lys(diethyl)-Ser-methyl ester trifluoroacetate: has several applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and modification techniques.
Biology: Employed in studies of protein-protein interactions and enzyme-substrate specificity.
Medicine: Investigated for its potential as a therapeutic peptide or as a component in drug delivery systems.
Industry: Utilized in the development of peptide-based materials and coatings.
作用機序
The mechanism of action of Bz(4-tert-butyl)-Phe-Ala-Leu-Lys(diethyl)-Ser-methyl ester trifluoroacetate depends on its specific application. In biological systems, it may interact with specific receptors or enzymes, modulating their activity. The presence of the tert-butyl and diethyl groups can influence the peptide’s binding affinity and specificity, affecting molecular targets and pathways involved.
類似化合物との比較
Similar Compounds
- Bz(4-tert-butyl)-Phe-Ala-Leu-Lys(diethyl)-Ser-methyl ester
- Bz(4-tert-butyl)-Phe-Ala-Leu-Lys(diethyl)-Ser-ethyl ester
- Bz(4-tert-butyl)-Phe-Ala-Leu-Lys(diethyl)-Ser-isopropyl ester
Uniqueness
Bz(4-tert-butyl)-Phe-Ala-Leu-Lys(diethyl)-Ser-methyl ester trifluoroacetate: is unique due to its specific combination of amino acids and protecting groups, which confer distinct chemical and biological properties. The trifluoroacetate salt form enhances its solubility and stability, making it suitable for various research applications.
特性
分子式 |
C45H67F3N6O10 |
|---|---|
分子量 |
909.0 g/mol |
IUPAC名 |
methyl (2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(4-tert-butylbenzoyl)amino]-3-phenylpropanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-6-(diethylamino)hexanoyl]amino]-3-hydroxypropanoate;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C43H66N6O8.C2HF3O2/c1-10-49(11-2)24-16-15-19-33(39(53)48-36(27-50)42(56)57-9)45-41(55)34(25-28(3)4)46-37(51)29(5)44-40(54)35(26-30-17-13-12-14-18-30)47-38(52)31-20-22-32(23-21-31)43(6,7)8;3-2(4,5)1(6)7/h12-14,17-18,20-23,28-29,33-36,50H,10-11,15-16,19,24-27H2,1-9H3,(H,44,54)(H,45,55)(H,46,51)(H,47,52)(H,48,53);(H,6,7)/t29-,33-,34-,35-,36-;/m0./s1 |
InChIキー |
OWTDCNQKWNEIMZ-QVQSGDHTSA-N |
異性体SMILES |
CCN(CC)CCCC[C@@H](C(=O)N[C@@H](CO)C(=O)OC)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)C2=CC=C(C=C2)C(C)(C)C.C(=O)(C(F)(F)F)O |
正規SMILES |
CCN(CC)CCCCC(C(=O)NC(CO)C(=O)OC)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C2=CC=C(C=C2)C(C)(C)C.C(=O)(C(F)(F)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![4-methyl-N-{2-[(1-phenylethyl)carbamoyl]phenyl}-3-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B15151406.png)
![(5-{[4-(3-Chlorophenyl)piperazin-1-yl]sulfonyl}-2-methoxyphenyl)(morpholin-4-yl)methanone](/img/structure/B15151410.png)
![2,2'-[methanediylbis(benzene-4,1-diyliminomethanediyl)]bis(1H-isoindole-1,3(2H)-dione)](/img/structure/B15151417.png)
![N-{[(2-fluorophenyl)carbamoyl]oxy}-2-methylpropanimidoyl chloride](/img/structure/B15151419.png)
![4-chlorophenyl 3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoate](/img/structure/B15151426.png)
![2-(4-bromophenyl)-2-oxoethyl 3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)propanoate](/img/structure/B15151429.png)
![1-{[(2,4-Dichlorophenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B15151435.png)

![N~2~-{4,6-bis[(2-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-(2,5-dimethylphenyl)alaninamide](/img/structure/B15151449.png)
![N~2~-{4,6-bis[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}-N-(2,5-dimethylphenyl)glycinamide](/img/structure/B15151457.png)
![1-oxo-1-phenylpropan-2-yl (1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)acetate](/img/structure/B15151465.png)
